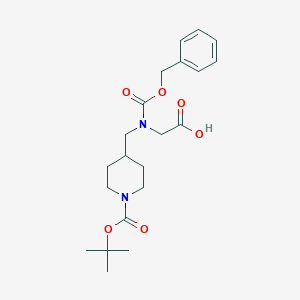
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid is a complex organic compound used primarily in research and development. This compound is characterized by its unique structure, which includes benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid typically involves multiple stepsThe final step involves the coupling of the protected piperidine derivative with glycine or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the molecule during reactions, allowing for selective modification of other functional groups. This selective reactivity is crucial for its role in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((tert-Butoxycarbonyl)piperidin-4-yl)acetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
What sets 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid apart is its dual protection with both benzyloxycarbonyl and tert-butoxycarbonyl groups. This dual protection allows for greater versatility in synthetic applications, enabling more complex and selective reactions .
Propriétés
Formule moléculaire |
C21H30N2O6 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)22-11-9-16(10-12-22)13-23(14-18(24)25)19(26)28-15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,25) |
Clé InChI |
BXADKKTWKJIQOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


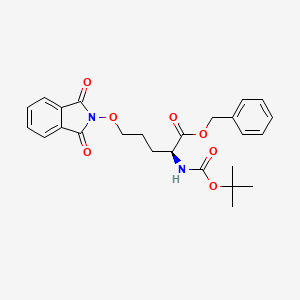
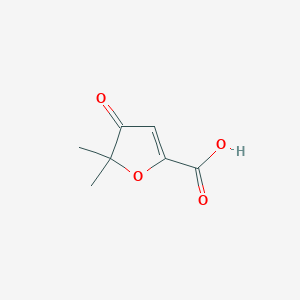
![2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
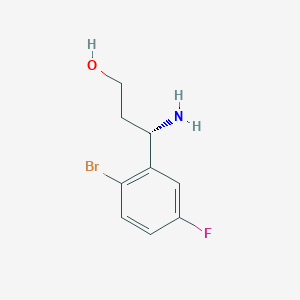
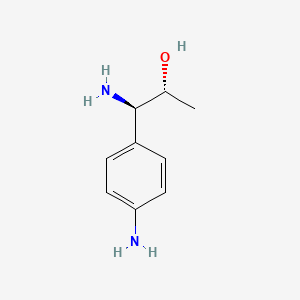
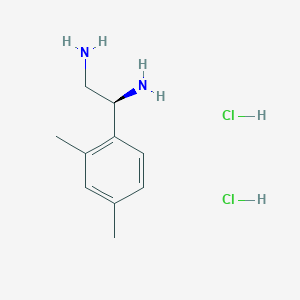
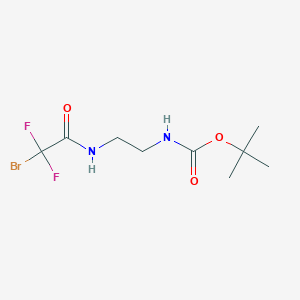
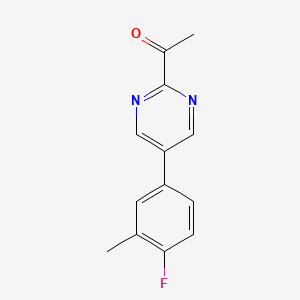
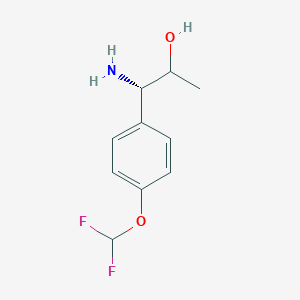
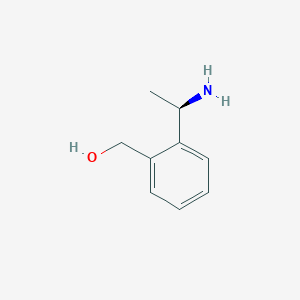
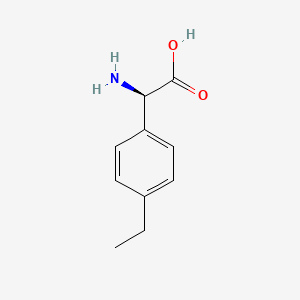
![4-((4-Methoxyphenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238250.png)
![(1S)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15238257.png)
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
